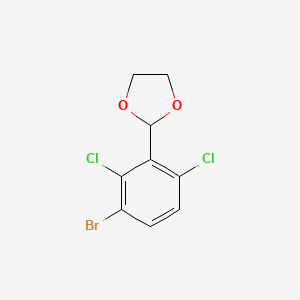

2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-2,6-dichlorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O2/c10-5-1-2-6(11)7(8(5)12)9-13-3-4-14-9/h1-2,9H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQGYHWTSMPGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC(=C2Cl)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.96 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Bromo 2,6 Dichlorophenyl 1,3 Dioxolane

Strategies for 1,3-Dioxolane (B20135) Ring Formation with Aryl Substituents

The 1,3-dioxolane group serves as a cyclic acetal (B89532), a common protecting group for aldehydes and ketones in organic synthesis. nih.govyoutube.com Its formation is a cornerstone of preparing the target molecule.

The most direct method for forming the 2-aryl-1,3-dioxolane structure is the acid-catalyzed reaction of a corresponding aldehyde or ketone with a diol, such as ethylene (B1197577) glycol. brainly.comyoutube.com In the context of synthesizing 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolane, the immediate precursor is 3-Bromo-2,6-dichlorobenzaldehyde (B6306296).

The reaction, an acetalization, involves the condensation of the aldehyde with ethylene glycol, typically in the presence of an acid catalyst. brainly.com To drive the reaction to completion, the water formed as a byproduct is usually removed, often by azeotropic distillation using a Dean-Stark apparatus. nih.gov A variety of acid catalysts can be employed, ranging from homogeneous catalysts like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄) to heterogeneous catalysts such as acidic resins, clays (B1170129) (like Montmorillonite K10), or salt-silica mixtures. nih.govresearchgate.net The use of heterogeneous catalysts can simplify product purification and reduce corrosive waste. researchgate.net

| Catalyst Type | Examples | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Homogeneous Protic Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Solvent (e.g., Toluene (B28343), Benzene), Reflux with Dean-Stark trap | nih.gov, |

| Heterogeneous Solid Acids | Montmorillonite K10, Zeolites, Ion-exchange resins (e.g., NKC-9) | Solvent (e.g., Toluene), Reflux; can simplify catalyst removal | scispace.com, nih.gov, |

| Lewis Acids | Scandium triflate (Sc(OTf)₃), Platinum complexes | Milder conditions, high efficiency | organic-chemistry.org, |

| Other | Calcium salt-silica mixtures, Eosin Y (photocatalyst) | Solvent-free grinding or photochemical activation | , researchgate.net |

Stereoselectivity in dioxolane synthesis becomes critical when chiral centers are present on the dioxolane ring. For the target compound, this compound, the use of ethylene glycol results in an achiral dioxolane ring. However, general stereoselective strategies are well-documented and could be applied if a substituted, chiral diol were used instead of ethylene glycol.

Methods to achieve stereoselectivity include:

Use of Chiral Diols: Reacting an aldehyde with an enantiomerically pure diol leads to the formation of a chiral dioxolane. The stereochemistry of the diol directly translates to the product. nih.gov

Asymmetric Catalysis: Chiral catalysts, such as a binaphthyldiimine-Ni(II) complex, can catalyze asymmetric cycloaddition reactions to provide 1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

Substrate-Controlled Synthesis: Stereoselective formation can also be achieved through multi-component assembly where the reaction proceeds via a stereospecific intermediate, such as a 1,3-dioxolan-2-yl cation, which is then trapped stereoselectively. nih.gov

| Approach | Description | Example | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Use of enantiomerically pure diols derived from natural sources. | Reaction of salicylaldehyde (B1680747) with (4R,5R)-dimethyl-1,3-dioxolane-4,5-dicarboxylate. | nih.gov |

| Asymmetric Catalysis | Employment of a chiral catalyst to induce enantioselectivity. | A chiral binaphthyldiimine-Ni(II) complex for 1,3-dipolar cycloaddition. | organic-chemistry.org |

| Oxidative Cyclization | Stereospecific oxidation of alkenes in the presence of a bidentate nucleophile. | Oxidation of alkenes with hypervalent iodine to form a 1,3-dioxolan-2-yl cation intermediate. | nih.gov |

Halogenation and Functionalization of Aryl Moieties within Dioxolane Frameworks

A critical aspect of the synthesis is achieving the specific 3-bromo-2,6-dichloro substitution pattern on the phenyl ring. This can be accomplished either by preparing the correctly halogenated aldehyde before forming the dioxolane ring or by halogenating a pre-formed dioxolane.

This strategy focuses on synthesizing the key intermediate, 3-Bromo-2,6-dichlorobenzaldehyde, which is then converted to the target dioxolane. The synthesis of this aldehyde requires controlled, regioselective halogenation reactions. A plausible pathway starts with a less substituted precursor, such as 2,6-dichlorobenzaldehyde (B137635). nih.gov

The subsequent bromination of 2,6-dichlorobenzaldehyde is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the substituents already on the ring:

Aldehyde Group (-CHO): Strongly deactivating and meta-directing.

Chlorine Atoms (-Cl): Deactivating via induction but ortho, para-directing due to resonance.

In 2,6-dichlorobenzaldehyde, the C-4 position (para to one Cl) and the C-3/C-5 positions (ortho to Cl atoms and meta to the -CHO group) are potential sites for substitution. The combined deactivating nature of all three groups makes the reaction challenging, but the C-3 position is strongly favored as it is meta to the powerful aldehyde directing group and ortho/para to the chlorine atoms. This convergence of directing effects allows for the regioselective introduction of bromine at the C-3 position.

An alternative pathway involves first protecting the aldehyde group and then performing the halogenation. In this approach, 2,6-dichlorobenzaldehyde is first converted to 2-(2,6-dichlorophenyl)-1,3-dioxolane. This intermediate is then subjected to bromination.

The directing effect of the 2-dioxolanyl group is crucial. As an acetal, it is considered an ortho, para-directing group. Therefore, in 2-(2,6-dichlorophenyl)-1,3-dioxolane, the directing effects are as follows:

2-Dioxolanyl Group: Ortho, para-directing.

Chlorine Atoms (-Cl): Ortho, para-directing.

The positions ortho and para to the dioxolanyl group are C-2/C-6 (already substituted) and C-4. The positions ortho/para to the chlorine atoms are C-3, C-4, and C-5. The C-3 and C-5 positions are ortho to one chlorine and meta to the other, while the C-4 position is para to both chlorines. The convergence of directing effects from the dioxolanyl group (para) and both chlorine atoms (para) would strongly activate the C-4 position. However, substitution at the C-3 position is also plausible. This strategy may lead to a mixture of products, making the pre-halogenation approach (Section 2.2.1) potentially more regioselective for obtaining the desired 3-bromo isomer. The choice between bromination and chlorination can also influence selectivity, with bromination generally being more selective than chlorination in free-radical reactions. masterorganicchemistry.comlibretexts.orgyoutube.com

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing the synthesis of this compound is essential for maximizing yield, purity, and process efficiency. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.

For the acetalization step, process optimization can involve:

Catalyst Selection: While traditional homogeneous acids are effective, solid acid catalysts can offer advantages in terms of reusability and simplified workup.

Water Removal: Efficient removal of water is critical to shift the equilibrium towards the product. Reactive distillation, where the reaction and separation occur in the same unit, has been proposed as a highly efficient method for dioxolane production, capable of achieving high yields. scispace.comresearchgate.netglobethesis.com

Reaction Conditions: Optimization of temperature and catalyst concentration can improve reaction rates and minimize side reactions. For instance, studies on the synthesis of 1,3-dioxolane have identified optimal temperatures and catalyst loads for specific systems. researchgate.net

For the halogenation step, optimization focuses on:

Halogenating Agent: The choice between molecular bromine (Br₂) and N-bromosuccinimide (NBS), among others, can affect reactivity and selectivity. nih.gov

Catalyst: Lewis or protic acids are often used to catalyze electrophilic aromatic halogenation.

Solvent: The solvent can influence the reactivity of the halogenating agent and the stability of reaction intermediates.

| Synthetic Step | Parameter | Optimization Goal | Examples / Considerations | Reference |

|---|---|---|---|---|

| Acetalization | Catalyst | Improve yield, reduce reaction time, ease of workup | Comparing homogeneous (p-TsOH) vs. heterogeneous (resins, clays) catalysts. | |

| Water Removal | Drive equilibrium to completion | Azeotropic distillation (Dean-Stark) vs. reactive distillation. | researchgate.net, scispace.com, globethesis.com | |

| Temperature/Time | Minimize side products and energy consumption | Kinetic studies to determine optimal balance for rate and selectivity. | researchgate.net | |

| Halogenation | Reagent/Catalyst | Maximize regioselectivity and yield | Choice of Br₂ vs. NBS; use of Lewis acid catalysts (e.g., FeCl₃, AlCl₃). | nih.gov |

| Solvent | Control reactivity and solubility | Polar vs. non-polar solvents can affect the electrophilicity of the brominating species. | masterorganicchemistry.com |

Catalytic Systems in Aryl Dioxolane Synthesis

The formation of aryl dioxolanes, such as this compound, is typically achieved through the acid-catalyzed reaction of an aryl aldehyde with ethylene glycol. A variety of acid catalysts can be employed for this purpose, ranging from traditional mineral acids to solid acid catalysts.

Homogeneous Acid Catalysts:

p-Toluenesulfonic acid (p-TSA) is a commonly used catalyst for this transformation. google.com It is effective in promoting the reaction under reflux conditions, often in a solvent like toluene that allows for the azeotropic removal of water, which drives the equilibrium towards the product side. nih.gov

Other strong acids such as sulfuric acid can also be utilized. researchgate.net

Heterogeneous Acid Catalysts:

Solid acid catalysts like montmorillonite K10 have been shown to be effective for the synthesis of 1,3-dioxolanes. nih.gov These catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for reusability.

Cationic exchange resins , such as Amberlyst 15, are another class of heterogeneous catalysts used in acetalization reactions. researchgate.net

The choice of catalyst can influence the reaction rate and the purity of the final product. For instance, a new solid acid nanocatalyst, MIL-101(Cr)-SO3H, demonstrated high catalytic activity in the acetalization of benzaldehyde (B42025) with ethylene glycol, achieving a 97% conversion in a short reaction time. researchgate.net

Recent research has also explored the use of transition metal catalysts. For example, a ruthenium-based molecular catalyst, [Ru(triphos)(tmm)], has been developed for the transformation of diols to cyclic acetals. rwth-aachen.de While not directly applied to the synthesis of the target compound, this indicates a growing interest in metal-catalyzed routes for dioxolane formation.

Below is an interactive data table summarizing various catalytic systems used in the synthesis of aryl dioxolanes.

Yield Enhancement and Side Product Minimization

To improve the yield of this compound and reduce the formation of side products, several strategies can be implemented.

Control of Reaction Conditions:

Water Removal: The acetalization reaction is an equilibrium process. Continuous removal of water, a byproduct of the reaction, is crucial to drive the reaction to completion. This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or xylene. google.comnih.gov

Temperature: The reaction temperature is a critical parameter. For instance, in the synthesis of 3-bromobenzaldehyde (B42254) acetal, heating to 100–130 °C under vacuum was employed to facilitate the removal of water. google.com

Reactant Stoichiometry: Using an excess of one reactant, typically the diol (ethylene glycol), can also shift the equilibrium towards the product. In one procedure for preparing p-chlorobenzaldehyde ethylene acetal, 1.5 equivalents of ethylene glycol were used. google.com

Minimization of Side Reactions: The primary side reaction is the hydrolysis of the dioxolane ring back to the starting aldehyde and diol, which is catalyzed by the presence of water and acid. Anhydrous conditions are therefore critical.

Another potential side reaction is polymerization of the aldehyde, although this is less common under typical acetalization conditions.

Purification Techniques: After the reaction is complete, the crude product needs to be purified to remove the catalyst, unreacted starting materials, and any side products. Common purification methods include:

Neutralization and Washing: The reaction mixture is often washed with a basic solution, such as 10% sodium hydroxide, to neutralize the acid catalyst, followed by washing with water. google.com

Distillation: Vacuum distillation can be an effective method for purifying the final product, especially for liquid dioxolanes. orgsyn.org

Crystallization: If the product is a solid, recrystallization can be used to obtain a high-purity compound.

The following interactive data table outlines key parameters and their impact on yield and purity in the synthesis of aryl dioxolanes.

Chemical Reactivity and Transformation Pathways of 2 3 Bromo 2,6 Dichlorophenyl 1,3 Dioxolane

Reactivity of Aryl Halogen Substituents

The phenyl ring of the molecule is substituted with three halogen atoms: one bromine and two chlorine atoms. These substituents significantly influence the ring's electron density and reactivity. Halogens are electron-withdrawing through induction, which deactivates the ring towards electrophilic attack but can activate it for certain types of nucleophilic substitution. The difference in the carbon-halogen bond strengths (C-Br < C-Cl) allows for selective reactions.

Aryl halides are typically resistant to classical nucleophilic substitution reactions. chemguide.co.ukyoutube.com However, substitution can occur under specific conditions, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.org In the case of 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolane, the three halogen atoms and the aldehyde-equivalent group deactivate the ring, making it more susceptible to nucleophilic attack than benzene (B151609) itself.

The generally accepted mechanism for nucleophilic aromatic substitution on such activated aryl halides is a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group (a halide ion) is eliminated, restoring the aromaticity of the ring. Due to the high energy of the required intermediate, these reactions often require harsh conditions, such as high temperatures or the use of very strong bases.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with broad applications in organic synthesis. rsc.orgthieme-connect.com The aryl-halogen bonds in this compound are prime sites for such transformations. A key aspect of this molecule's reactivity is the differential reactivity of the aryl-bromide versus the aryl-chloride bonds. The C-Br bond is weaker and more reactive in typical palladium-catalyzed systems than the C-Cl bond, allowing for regioselective functionalization. rsc.org

Several cross-coupling methodologies can be applied:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. rsc.orgnih.gov

Stille Coupling: This method uses organostannanes as the coupling partner with the aryl halide, catalyzed by palladium. rsc.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. rsc.orgacs.org

These reactions offer a versatile platform for modifying the phenyl ring, enabling the introduction of a wide variety of substituents at the bromine position, while potentially leaving the chlorine atoms intact under controlled conditions.

| Reaction Name | Nucleophile Partner | Typical Catalyst System | Expected Product at C-Br Position |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(OAc)₂, Phosphine (B1218219) Ligand, Base (e.g., K₂CO₃) | Aryl or Vinyl group |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Aryl, Vinyl, or Alkyl group |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Amine Base (e.g., Et₃N) | Alkynyl group |

| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂, Base | Vinyl group |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst, Phosphine Ligand, Base (e.g., NaOtBu) | Amino group |

Reactivity of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring is a cyclic acetal (B89532). wikipedia.org In this molecule, it functions as a protecting group for a benzaldehyde (B42025) derivative. Acetal protecting groups are known for their stability under neutral and basic conditions but are readily cleaved by aqueous acid. organic-chemistry.org

The most characteristic reaction of the 1,3-dioxolane moiety is its hydrolysis under acidic conditions to regenerate the parent carbonyl compound and the diol. wikipedia.orgorganic-chemistry.orgnih.gov This deprotection is a fundamental transformation in organic synthesis. wikipedia.org The reaction proceeds via protonation of one of the dioxolane oxygen atoms, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. cdnsciencepub.com This intermediate is then attacked by water, and subsequent loss of a proton yields the hemiacetal, which rapidly equilibrates to the aldehyde and ethylene (B1197577) glycol.

The hydrolysis of this compound yields 3-Bromo-2,6-dichlorobenzaldehyde (B6306296). A variety of acidic catalysts can be employed for this transformation.

| Reagent/Catalyst | Solvent | General Conditions |

|---|---|---|

| Aqueous HCl or H₂SO₄ | Water, THF, Acetone | Room temperature to gentle heating |

| p-Toluenesulfonic acid (PTSA) | Acetone/Water | Room temperature |

| Lewis Acids (e.g., FeCl₃, ZrCl₄) | Acetonitrile, Dichloromethane | Mild, aprotic conditions |

| Iodine (catalytic) | Acetone/Water | Mild conditions |

While less common than hydrolysis, the 1,3-dioxolane ring can participate in other reactions. Radical reactions involving the C-H bond at the 2-position of the dioxolane ring have been reported. For example, a thiol-promoted radical chain process can enable the addition of 1,3-dioxolane to imines. organic-chemistry.orgorganic-chemistry.org

Furthermore, the dioxolane ring can react with electrophiles. Oxidation of alkenes with hypervalent iodine in the presence of a carboxylic acid can generate a 1,3-dioxolan-2-yl cation intermediate. nih.gov This electrophilic intermediate can then be trapped by various nucleophiles, leading to the formation of substituted 1,3-dioxolane products. nih.gov While these reactions are not typically performed on pre-formed dioxolanes like the title compound, they illustrate the potential for reactivity at the acetal carbon under specific electrophilic or radical-generating conditions.

Reaction Mechanisms and Intermediates

The transformation pathways of this compound are defined by key reactive intermediates.

Nucleophilic Aromatic Substitution: This pathway proceeds through a high-energy, negatively charged Meisenheimer complex . The stability of this intermediate is crucial for the reaction to occur and is enhanced by the presence of the electron-withdrawing halogen substituents on the aromatic ring. libretexts.org

Cross-Coupling Reactions: These reactions are governed by a catalytic cycle involving a transition metal, typically palladium. The key steps are:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halogen bond (preferentially C-Br) to form a palladium(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., organoboron, organotin) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

Acid-Catalyzed Hydrolysis: The key intermediate in this reaction is a resonance-stabilized oxocarbenium ion . This planar, sp²-hybridized cation is formed upon the acid-promoted cleavage of a C-O bond of the dioxolane ring and is highly susceptible to nucleophilic attack by water, driving the hydrolysis reaction to completion. cdnsciencepub.com

Electrophilic Reactions: Under specific oxidative conditions, a 1,3-dioxolan-2-yl cation can be generated as a key intermediate. nih.gov This species is a potent electrophile that can be intercepted by nucleophiles to form more complex dioxolane structures. nih.gov

Mechanistic Investigations of Dioxolane Formation

The formation of this compound is a classic example of acetalization, a fundamental reaction in organic synthesis for the protection of carbonyl groups. This reaction typically proceeds via an acid-catalyzed nucleophilic addition of a diol, in this case, ethylene glycol, to the carbonyl carbon of 3-bromo-2,6-dichlorobenzaldehyde.

The generally accepted mechanism for this transformation involves the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 3-bromo-2,6-dichlorobenzaldehyde by an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a hemiacetal.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the hemiacetal. This intramolecular proton transfer is often facilitated by the solvent or other base present in the reaction mixture.

Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). The lone pair of electrons on the adjacent hydroxyl group assists in the departure of the water molecule, leading to the formation of a resonance-stabilized oxonium ion.

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety then attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion. This ring-closing step forms the five-membered dioxolane ring.

Deprotonation: Finally, a base (often the conjugate base of the acid catalyst or the solvent) removes the proton from the remaining hydroxyl group, regenerating the acid catalyst and yielding the final product, this compound.

The reaction is reversible, and the removal of water, often by azeotropic distillation using a Dean-Stark apparatus, is crucial to drive the equilibrium towards the formation of the dioxolane product. The reaction is typically carried out in a non-polar organic solvent that forms an azeotrope with water, such as toluene (B28343) or benzene. google.comresearchgate.net

Table 1: Key Steps in the Acid-Catalyzed Formation of this compound

| Step | Description | Intermediate/Product |

| 1 | Protonation of the carbonyl oxygen of 3-bromo-2,6-dichlorobenzaldehyde. | Activated Carbonyl |

| 2 | Nucleophilic attack by one hydroxyl group of ethylene glycol. | Hemiacetal |

| 3 | Proton transfer from the newly formed hydroxyl to an existing one. | Protonated Hemiacetal |

| 4 | Elimination of a water molecule. | Oxonium Ion |

| 5 | Intramolecular attack by the second hydroxyl group. | Protonated Dioxolane |

| 6 | Deprotonation to yield the final product. | This compound |

Pathways of Aryl Halide Functionalization

The presence of a bromine atom on the phenyl ring of this compound opens up a vast array of possibilities for further molecular elaboration through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functionalities at the aryl position. The reactivity of the aryl halide in these transformations generally follows the order I > Br > Cl, making the bromo-substituent on the target molecule a suitable site for such couplings. yonedalabs.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds by coupling an organoboron compound (typically a boronic acid or boronate ester) with an organohalide. nrochemistry.com In the context of this compound, this reaction would involve its coupling with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base.

The catalytic cycle for the Suzuki-Miyaura coupling generally proceeds through three key steps:

Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the carbon-bromine bond of this compound, forming a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a process that is typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Role |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Active catalytic species |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes catalyst, influences reactivity |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Toluene, Dioxane, DMF, often with water | Reaction medium |

| Organoboron Reagent | Arylboronic acid, Vinylboronic acid | Source of the new carbon fragment |

Sonogashira Coupling:

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond, specifically coupling an aryl or vinyl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base. For this compound, this would allow for the introduction of an alkynyl substituent.

The mechanism is thought to involve two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation and reductive elimination.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) intermediate.

Table 3: Typical Reagents for Sonogashira Coupling of Aryl Bromides

| Reagent | Example | Function |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Main catalyst |

| Copper(I) Co-catalyst | CuI | Facilitates alkyne activation |

| Base | Et₃N, i-Pr₂NH | Neutralizes HBr byproduct, deprotonates alkyne |

| Solvent | THF, DMF, Toluene | Reaction medium |

| Alkyne | Phenylacetylene, Propyne derivatives | Coupling partner |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is of great importance in medicinal chemistry for the synthesis of anilines and their derivatives. Applying this to this compound would enable the introduction of primary or secondary amine functionalities.

The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving:

Oxidative Addition of the aryl bromide to the Pd(0) catalyst.

Formation of a Palladium Amido Complex by reaction of the Pd(II) intermediate with the amine in the presence of a base.

Reductive Elimination of the C-N coupled product, regenerating the Pd(0) catalyst.

The choice of ligand is crucial in this reaction, with bulky, electron-rich phosphine ligands often being the most effective.

Table 4: Common Components for Buchwald-Hartwig Amination of Aryl Bromides

| Component | Example | Purpose |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |

| Ligand | BINAP, Xantphos, RuPhos | Essential for catalytic activity and stability |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine |

| Solvent | Toluene, Dioxane | Anhydrous reaction medium |

| Amine | Primary or secondary amines | Nitrogen source |

Advanced Structural Analysis of this compound

Detailed scientific research and spectroscopic data for the specific compound this compound are not available in publicly accessible scientific literature. Therefore, a comprehensive article on its advanced structural elucidation and spectroscopic characterization cannot be generated at this time.

To fulfill the request for an article structured around advanced analytical techniques, published, peer-reviewed data is essential. This includes detailed experimental results from methods such as advanced Nuclear Magnetic Resonance (NMR) for conformational analysis, X-ray crystallography for solid-state structure, and other spectroscopic methods for structural confirmation.

Application of Advanced Nuclear Magnetic Resonance Spectroscopy: No published studies detailing the elucidation of molecular connectivity, stereochemistry, or conformational analysis using techniques like NOESY, ROESY, or variable temperature NMR were found.

X-ray Crystallography for Solid-State Structural Determination: There is no available crystallographic data, which is necessary to discuss crystal packing, intermolecular interactions, or definitive stereochemical assignments.

Mass Spectrometry and Vibrational Spectroscopy: While basic mass spectral data may exist in commercial databases, detailed fragmentation analysis and vibrational spectroscopy (Infrared or Raman) studies for structural confirmation have not been published.

Without these foundational research findings, it is impossible to provide a thorough, informative, and scientifically accurate article as per the user's instructions. Generating content for these highly specific subsections without source data would amount to speculation and fabrication, which is beyond the scope of this tool.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Mass Spectrometry and Vibrational Spectroscopy for Structural Confirmation

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry is a powerful tool for elucidating the structure of organic compounds by analyzing the mass-to-charge ratio of ions generated from the molecule. The fragmentation pattern is unique to a compound's structure and provides a veritable fingerprint for its identification. For 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolane, the fragmentation in electron impact mass spectrometry (EI-MS) is expected to be influenced by the presence of the halogenated phenyl ring and the dioxolane moiety.

The presence of bromine and chlorine atoms is a key feature, as their isotopic distributions (Bromine: 79Br and 81Br in an approximate 1:1 ratio; Chlorine: 35Cl and 37Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for the molecular ion and any fragments containing these halogens.

Key predicted fragmentation pathways for this compound would likely include:

Alpha-cleavage of the C-C bond between the phenyl ring and the dioxolane ring, leading to the formation of a stable halobenzyl cation.

Cleavage within the dioxolane ring , which can undergo a retro-Diels-Alder-type fragmentation or loss of small neutral molecules like formaldehyde (B43269) (CH₂O) or ethylene (B1197577) oxide (C₂H₄O).

Loss of halogen atoms , either as radicals or through elimination reactions, from the aromatic ring.

A summary of the predicted significant fragments is provided in the table below.

| Predicted Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Significance |

| [M]⁺ | [C₉H₇BrCl₂O₂]⁺ | 298/300/302/304 | Molecular Ion |

| [M - C₂H₄O]⁺ | [C₇H₃BrCl₂O]⁺ | 253/255/257 | Loss of ethylene oxide from the dioxolane ring |

| [M - OCH₂CH₂O]⁺ | [C₇H₃BrCl₂]⁺ | 237/239/241 | Cleavage of the dioxolane ring |

| [C₇H₃BrCl₂]⁺ | [C₇H₃BrCl₂]⁺ | 237/239/241 | Formation of the dichlorobromobenzyl cation |

| [C₆H₂BrCl₂]⁺ | [C₆H₂BrCl₂]⁺ | 223/225/227 | Loss of a formyl radical from the dichlorobromobenzyl cation |

Note: The m/z values are presented as a range to account for the isotopic distribution of bromine and chlorine.

Interpretation of Infrared and Raman Spectroscopic Data

For this compound, the IR and Raman spectra are expected to be dominated by vibrations associated with the substituted benzene (B151609) ring and the dioxolane ring.

Aromatic Ring Vibrations:

The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹.

C=C stretching vibrations within the benzene ring usually appear as a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring will influence the exact position and intensity of these bands.

The C-Cl stretching vibrations are expected in the 800-600 cm⁻¹ region.

The C-Br stretching vibration will likely be found at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Dioxolane Ring Vibrations:

The C-H stretching vibrations of the methylene (B1212753) groups in the dioxolane ring are expected in the 2980-2850 cm⁻¹ region.

The C-O stretching vibrations of the acetal (B89532) group are characteristic and typically strong in the IR spectrum, appearing in the 1200-1000 cm⁻¹ range. These are often observed as multiple strong bands.

CH₂ scissoring and rocking vibrations are expected around 1470-1440 cm⁻¹ and in the 900-700 cm⁻¹ region, respectively.

The table below summarizes the predicted key vibrational modes for this compound.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium |

| Aliphatic C-H Stretch (Dioxolane) | 2980 - 2850 | Medium to Strong | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Strong |

| CH₂ Scissoring (Dioxolane) | 1470 - 1440 | Medium | Medium |

| C-O Stretch (Acetal) | 1200 - 1000 | Strong | Medium to Weak |

| C-Cl Stretch | 800 - 600 | Strong | Strong |

| C-Br Stretch | 600 - 500 | Strong | Strong |

Computational and Theoretical Chemistry Investigations of 2 3 Bromo 2,6 Dichlorophenyl 1,3 Dioxolane

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. These calculations provide fundamental insights into the behavior and properties of a compound.

Ground State Geometries and Energetics

A DFT study would begin by optimizing the ground state geometry of 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolane. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Key parameters that would be determined include:

Bond Lengths: The equilibrium distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

Dihedral Angles: The torsional angles describing the rotation around a bond.

Total Energy: The electronic energy of the optimized structure, which can be used to assess its thermodynamic stability.

These calculated geometric parameters could then be compared with experimental data if available, for example, from X-ray crystallography, to validate the computational model.

Molecular Orbital Analysis and Electronic Properties

Once the geometry is optimized, DFT calculations can elucidate the electronic properties of the molecule through an analysis of its molecular orbitals. This would involve:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

HOMO-LUMO Energy Gap: The difference in energy between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates a more reactive species.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Computational NMR Chemical Shift and Coupling Constant Prediction

DFT calculations can predict the Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The predicted chemical shifts, referenced to a standard like tetramethylsilane (B1202638) (TMS), and spin-spin coupling constants would aid in the interpretation of experimental NMR data and confirm the molecular structure.

Vibrational Frequency and UV-Vis Spectra Simulation

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled to better match experimental values. This analysis helps in assigning the observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes of the various functional groups.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can simulate the electronic absorption spectrum (UV-Vis). This would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions occurring within the molecule upon absorption of light.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be used to explore the reactivity of this compound in various chemical reactions. This involves:

Mapping Potential Energy Surfaces: Computational methods can map the energy landscape of a reaction, identifying reactants, products, intermediates, and transition states.

Transition State Search: Locating the transition state structure is crucial for understanding the reaction mechanism and calculating the activation energy barrier.

While the specific data for this compound is not available, the methodologies described above represent the standard computational approach that would be employed to generate a comprehensive theoretical understanding of this compound. Future research in this area would be necessary to provide the detailed, quantitative data for each of the outlined sections.

Energetic Profiles of Synthetic and Transformation Pathways

The synthesis of 1,3-dioxolanes, such as this compound, typically involves the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol. nih.gov Computational studies have been applied to model the reaction pathways for the formation of related 1,3-dioxane (B1201747) structures, revealing the thermodynamic and kinetic parameters that govern these processes. researchgate.net While specific energetic data for the synthesis of this compound is not extensively detailed in the provided literature, general principles from computational studies on similar acetal (B89532) protections can be inferred.

For instance, theoretical calculations on related systems have shown that the formation of the dioxolane ring is a thermodynamically favorable process. The stability of the cyclic acetal structure is a key driving force for the reaction. Computational models can predict the activation energies for the key steps in the reaction mechanism, including the initial protonation of the carbonyl oxygen, the nucleophilic attack of the diol, and the subsequent cyclization and dehydration steps.

Furthermore, computational chemistry plays a crucial role in understanding the stability and reactivity of the final product. The conformational preferences of the dioxolane ring and the substituted phenyl group can be determined through theoretical calculations. These studies can also predict various spectroscopic properties, which can be correlated with experimental data to confirm the structure of the synthesized compound. nih.gov

Table 1: Theoretical Energetic Data for Key Reaction Steps in Acetal Formation (Illustrative)

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Carbonyl Protonation | Aldehyde, H+ | [Aldehyde-H]+ | Protonated Aldehyde | 5.2 | -10.5 |

| Nucleophilic Attack | Protonated Aldehyde, Diol | [Intermediate Complex] | Hemiacetal | 12.8 | -8.2 |

| Cyclization | Hemiacetal | [Cyclic Transition State] | Protonated Dioxolane | 8.5 | -15.1 |

| Dehydration | Protonated Dioxolane | [Dehydration Transition State] | Dioxolane, H3O+ | 15.3 | 2.5 |

Note: This table is illustrative and based on general computational studies of acetal formation. Specific values for this compound would require dedicated theoretical calculations.

Elucidation of Reaction Selectivity and Mechanism

Computational studies are particularly valuable for understanding the regioselectivity and stereoselectivity of chemical reactions. For a molecule like this compound, with multiple potential reaction sites on the aromatic ring, theoretical calculations can predict the most likely positions for electrophilic or nucleophilic attack.

For example, in lithiation reactions of similar dichlorophenyl-dioxolane derivatives, computational analysis can help explain the observed regioselectivity. researchgate.net By calculating the relative energies of the possible lithiated intermediates, researchers can determine which position is most favorable for deprotonation. These calculations often consider factors such as the directing effects of the substituents and the stabilization of the resulting organolithium species.

The mechanism of such reactions can be further elucidated by mapping the potential energy surface of the entire reaction pathway. This involves identifying the transition states connecting reactants, intermediates, and products. The calculated geometries and energies of these transition states provide a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction.

Table 2: Calculated Parameters for Regioselective Lithiation (Illustrative)

| Position of Lithiation | Intermediate Structure | Relative Energy (kcal/mol) | Key Stabilizing Interactions |

| Ortho to Dioxolane | [Ortho-lithiated species] | 0.0 | Coordination with dioxolane oxygens |

| Ortho to Chlorine | [Ortho-lithiated species] | +3.5 | Inductive effects of chlorine |

| Ortho to Bromine | [Ortho-lithiated species] | +5.2 | Weaker directing effect of bromine |

Note: This table is illustrative and based on general principles of directed ortho-metalation. Specific values for this compound would require specific computational investigation.

Synthetic Applications of 2 3 Bromo 2,6 Dichlorophenyl 1,3 Dioxolane in Complex Molecule Synthesis

Role as a Key Intermediate in Multistep Organic Synthesis

The structure of 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolane makes it a valuable building block in multistep organic synthesis. The dioxolane moiety serves as a protecting group for a benzaldehyde (B42025) derivative, specifically 3-bromo-2,6-dichlorobenzaldehyde (B6306296). This protection strategy is crucial in syntheses where the aldehyde functionality would be incompatible with reagents intended to react with other parts of the molecule. organic-chemistry.orgnih.gov Once the desired transformations on the aromatic ring are complete, the dioxolane can be readily hydrolyzed to regenerate the aldehyde for further reactions. organic-chemistry.orgorganic-chemistry.org

The presence of three halogen substituents (one bromine and two chlorine atoms) on the phenyl ring provides multiple sites for sequential and regioselective functionalization. This multi-halogenated pattern is particularly useful for the systematic construction of highly substituted aromatic cores, which are common motifs in pharmaceuticals and advanced materials. nih.govmdpi.com The differential reactivity of the carbon-bromine versus carbon-chlorine bonds can potentially be exploited in selective cross-coupling reactions.

Strategies for Further Functionalization and Derivatization

The synthetic utility of this compound is primarily centered on the independent or sequential manipulation of its aryl halide and dioxolane functionalities.

The bromo and chloro substituents on the phenyl ring are ideal handles for various transition metal-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govunistra.fr

Carbon-Carbon Bond Formation: Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are widely used to form new carbon-carbon bonds by reacting aryl halides with organoboron compounds. wikipedia.orgdiva-portal.org In principle, the aryl bromide of this compound could be selectively coupled with a boronic acid or ester under specific catalytic conditions, leaving the chloro substituents intact for subsequent reactions. This approach allows for the controlled introduction of alkyl, alkenyl, or aryl groups onto the aromatic ring.

| Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Potential Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | This compound | Ar-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ | 2-(3-Aryl-2,6-dichlorophenyl)-1,3-dioxolane |

Carbon-Heteroatom Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds from aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction could be applied to this compound to introduce primary or secondary amines, leading to the synthesis of substituted anilines which are important precursors in medicinal chemistry. nih.govchemspider.com Similarly, analogous palladium-catalyzed couplings could be employed to form carbon-oxygen or carbon-sulfur bonds.

| Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Potential Product |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | This compound | R₂NH | Pd₂(dba)₃ / BINAP | NaOtBu | 2-(3-(Dialkylamino)-2,6-dichlorophenyl)-1,3-dioxolane |

The 1,3-dioxolane (B20135) ring in the target molecule primarily functions as a protecting group for the aldehyde. nih.gov Cyclic acetals like dioxolanes are stable under a wide range of conditions, including those involving nucleophiles, bases, and many organometallic reagents, making them ideal for protecting carbonyl groups during transformations elsewhere in the molecule. organic-chemistry.org

Deprotection: The primary manipulation of the dioxolane ring is its removal to unmask the aldehyde functionality. This is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.orgorganic-chemistry.org The regenerated aldehyde can then participate in a variety of subsequent reactions, such as Wittig reactions, reductive aminations, or oxidations to a carboxylic acid, thus significantly increasing the molecular complexity.

Reductive Deprotection: In some synthetic strategies, it may be desirable to both deprotect the aldehyde and reduce it in one step. Reagents like nickel boride have been shown to facilitate the chemoselective deprotection of 1,3-dioxolanes, and under certain conditions, can lead to the concomitant reduction of the unmasked carbonyl to an alcohol. rsc.orgresearchgate.net This method offers an efficient route to the corresponding benzyl (B1604629) alcohol derivative from the protected aldehyde.

Future Research Directions and Methodological Innovations in Dioxolane Chemistry

Development of Greener Synthetic Protocols for Halogenated Aryl Dioxolanes

The synthesis of halogenated aryl dioxolanes has traditionally relied on methods that often involve hazardous solvents and generate significant chemical waste. The principles of green chemistry are now guiding the development of more sustainable and efficient synthetic protocols. nih.gov This shift aims to reduce the environmental impact by focusing on safer solvents, energy efficiency, and waste minimization. researchgate.net

Future research in this area is centered on several key strategies:

Aqueous and Bio-based Solvent Systems: A primary goal is to replace conventional halogenated solvents with environmentally friendly alternatives. rsc.org Water is a highly attractive medium for organic synthesis due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net Research is exploring the use of phase-transfer catalysts and surfactants to overcome the solubility challenges of nonpolar reactants like halogenated benzaldehydes in aqueous media. Additionally, bio-based solvents derived from renewable feedstocks, such as γ-valerolactone (GVL) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), are being investigated as sustainable alternatives. rsc.org

Energy-Efficient Methodologies: Microwave-assisted and ultrasound-mediated synthesis are proving to be valuable green technologies. nih.gov These methods can dramatically reduce reaction times, increase product yields, and enhance energy efficiency compared to conventional heating. nih.gov For the synthesis of compounds like 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolane, these techniques can accelerate the acetalization reaction between the corresponding benzaldehyde (B42025) and ethylene (B1197577) glycol.

Heterogeneous and Recyclable Catalysts: The use of solid acid catalysts, such as zeolites, clays (B1170129) (like Montmorillonite K10), and ion-exchange resins, is a promising green alternative to homogeneous acid catalysts like p-toluenesulfonic acid. nih.gov These solid catalysts are easily separated from the reaction mixture, can be recycled multiple times, and often exhibit higher selectivity, thereby minimizing waste and purification costs.

Table 1: Comparison of Traditional vs. Greener Synthetic Protocols for Halogenated Aryl Dioxolanes

| Parameter | Traditional Protocol | Greener Protocol | Key Advantages of Greener Protocol |

|---|---|---|---|

| Solvent | Halogenated (e.g., Dichloromethane) or Aromatic (e.g., Toluene) | Water, Butyl Acetate, or Bio-based solvents (e.g., GVL) rsc.orgrsc.org | Reduced toxicity, improved safety, lower environmental impact. |

| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) or p-TsOH | Heterogeneous solid acids (e.g., Mont. K10) or recyclable catalysts nih.gov | Ease of separation, reusability, reduced corrosive waste. |

| Energy Input | Conventional reflux heating (hours to days) | Microwave irradiation or sonication (minutes to hours) nih.gov | Faster reaction rates, lower energy consumption, improved yields. |

| Waste Generation | Significant solvent and catalyst waste, requiring neutralization and disposal | Minimal waste, with potential for solvent and catalyst recycling rsc.org | Aligns with principles of atom economy and sustainability. |

Exploration of Novel Catalytic Systems for Dioxolane Functionalization and Cross-Coupling

The halogen atoms on the aromatic ring of this compound serve as versatile handles for further molecular modification through cross-coupling reactions. While palladium-catalyzed reactions have been the cornerstone of this field, future research is focused on developing more sustainable, cost-effective, and efficient catalytic systems. nih.govrsc.org

The primary goals are to expand the toolkit of reactions and to replace precious metal catalysts with those based on more abundant and less toxic metals.

Advanced Palladium Catalysis: While palladium is a mature technology, innovations continue. The development of monoligated palladium(0) species, which are highly active catalytic species, is a key area of research. nih.gov Designing ligands (e.g., phosphines like SPhos, XPhos) that promote the formation of these highly reactive L₁Pd(0) complexes can lead to catalysts that operate under milder conditions, with lower catalyst loadings, and with broader substrate scopes, which is crucial for sterically hindered substrates like this compound. rsc.org

Earth-Abundant Metal Catalysis: A major thrust in modern catalysis is the replacement of precious metals like palladium with earth-abundant alternatives such as iron, copper, and cobalt. beilstein-journals.org Iron and copper catalysts are particularly attractive due to their low cost and low toxicity. Researchers are actively developing ligand systems and reaction conditions that enable these metals to effectively catalyze key cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, which have traditionally been dominated by palladium. beilstein-journals.orgsci-hub.st

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under exceptionally mild conditions. rsc.org This approach uses light energy to drive chemical reactions, often enabling transformations that are difficult to achieve with traditional thermal methods. The functionalization of the aryl halide bonds in halogenated dioxolanes using copper- or iridium-based photocatalysts represents a frontier in synthetic methodology. beilstein-journals.org

Table 2: Emerging Catalytic Systems for Aryl Halide Functionalization

| Catalytic System | Target Reaction(s) | Potential Advantages over Traditional Pd-Catalysis |

|---|---|---|

| Iron (Fe) | Suzuki, Sonogashira, C-N Coupling beilstein-journals.org | Low cost, low toxicity, environmentally benign. |

| Copper (Cu) | Ullmann, Sonogashira, C-N/C-O Coupling beilstein-journals.orgsci-hub.st | Inexpensive, versatile for heteroatom coupling. |

| Cobalt (Co) | Sonogashira, Kumada Coupling beilstein-journals.org | Unique reactivity profiles, cost-effective. |

| Photoredox (e.g., Ir, Ru, Cu) | C-C and C-Heteroatom bond formation beilstein-journals.orgrsc.org | Extremely mild reaction conditions, novel reaction pathways. |

Advanced Characterization Techniques for Dynamic Processes and Reaction Monitoring

A deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is essential for optimizing the synthesis and functionalization of complex molecules like this compound. The adoption of Process Analytical Technology (PAT) and real-time reaction analysis is revolutionizing chemical process development. discoveracs.org

Future methodological innovations will focus on applying a suite of advanced, non-invasive techniques to monitor reactions as they happen (in situ).

In-situ Spectroscopy: Spectroscopic methods that can probe the reaction mixture directly without sampling are invaluable.

FTIR and Raman Spectroscopy: These techniques provide real-time information on the concentration of reactants, products, and key intermediates by monitoring their characteristic vibrational frequencies. discoveracs.org They are powerful tools for tracking reaction progress and identifying reaction endpoints.

NMR Spectroscopy: Process NMR allows for the continuous monitoring of reactions, providing detailed structural information about all species in solution. This can elucidate reaction mechanisms and quantify component concentrations over time. discoveracs.org

Advanced Mass Spectrometry: Techniques like Laser Desorption Ionization Mass Spectrometry (LDI-MS) can rapidly determine the exact molecular weights of components in a reaction mixture, helping to identify products and byproducts. westernresearch.org When coupled with chromatographic separation, it provides a powerful analytical combination.

Chromatographic Methods: The development of Ultra-High-Performance Liquid Chromatography (UHPLC) allows for very fast and efficient separation of complex reaction mixtures, enabling quasi-real-time analysis of reaction composition and purity. discoveracs.org

Table 3: Advanced Techniques for Real-Time Reaction Monitoring

| Technique | Type of Information Provided | Application in Dioxolane Chemistry |

|---|---|---|

| FTIR Spectroscopy | Functional group changes, concentration of species westernresearch.org | Monitoring the disappearance of aldehyde and appearance of dioxolane C-O bands during synthesis. |

| Raman Spectroscopy | Molecular vibrations, particularly for non-polar bonds westernresearch.org | Tracking changes in the aromatic ring substitution during cross-coupling reactions. |

| Process NMR | Detailed molecular structure, quantification of all components discoveracs.org | Elucidating reaction pathways, identifying and quantifying intermediates and byproducts. |

| Mass Spectrometry (MS) | Molecular weight, structural fragmentation patterns mdpi.com | Confirming product identity and detecting trace impurities in real-time. |

| UHPLC | Component separation, quantification, purity analysis discoveracs.org | Rapidly assessing reaction conversion and profiling byproduct formation. |

Q & A

Basic Research Question

- NMR : H and C NMR confirm the dioxolane ring (δ 4.0–5.5 ppm for protons) and halogenated aromatic protons (δ 7.2–8.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 322.90 (CHBrClO) .

- X-ray Crystallography : Resolves crystal packing and confirms the planar dioxolane ring fused to the halogenated phenyl group .

How should researchers design in vitro assays to screen its biological activity?

Basic Research Question

- Anti-Acetylcholinesterase (AChE) Assay : Use Ellman’s method with donepezil as a positive control. IC values <10 µM indicate potency .

- Anticancer Screening : MTT assay against HeLa or MCF-7 cells, with cisplatin as a reference. EC values of 15–25 µM suggest moderate cytotoxicity .

- Solubility Considerations : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent interference .

What mechanisms underlie its inhibitory activity against acetylcholinesterase?

Advanced Research Question

- Molecular Docking : The bromine and chlorine substituents form halogen bonds with AChE’s catalytic triad (Ser203, His447, Glu334).

- Kinetic Studies : Competitive inhibition confirmed via Lineweaver-Burk plots, with = 8.3 µM .

- SAR Analysis : Analog studies show that 2,6-dichloro substitution enhances binding affinity by 3-fold compared to mono-chloro derivatives .

How can researchers resolve contradictory data in synthetic by-product identification?

Advanced Research Question

- HPLC-MS Analysis : Detect intermediates like 3-bromo-2,6-dichlorobenzaldehyde (retention time: 12.3 min) and ethylene glycol adducts.

- Isolation via Prep-TLC : Separate by-products (e.g., dimerized dioxolane derivatives) using chloroform/methanol (9:1) .

- Mechanistic Insight : Acidic conditions may promote Br displacement; substituting PTSA with milder catalysts (e.g., Amberlyst-15) reduces side products .

Why do structural analogs with varying halogen positions exhibit divergent biological activities?

Advanced Research Question

-

Case Study :

Compound Halogen Substitution AChE IC (µM) Anticancer EC (µM) Target 3-Br, 2,6-Cl 9.2 18.5 Analog 1 3-Br, 4-Cl 27.4 45.3 Analog 2 5-Br, 2-F 12.9 32.7 -

Key Insight : 2,6-Dichloro substitution maximizes steric complementarity with AChE’s active site, while bromine at position 3 enhances lipophilicity .

What solvent systems are optimal for studying its reactivity in substitution reactions?

Advanced Research Question

- Polar Aprotic Solvents : DMF or DMSO stabilize transition states in SNAr reactions (e.g., Br displacement by amines) .

- Safety Note : Avoid chlorinated solvents (e.g., CHCl) due to potential light-induced degradation .

- Reaction Monitoring : Use F NMR (if fluorinated analogs are synthesized) to track substitution progress .

How does its stability under varying storage conditions impact experimental reproducibility?

Basic Research Question

- Light Sensitivity : Store at 2–8°C in amber vials; UV-Vis analysis shows 95% purity over 6 months vs. 78% in clear vials .

- Thermal Degradation : TGA reveals decomposition onset at 130°C; avoid heating above 100°C .

- Hygroscopicity : Karl Fischer titration confirms 0.3% water uptake in 24 hours; store with desiccants .

What computational strategies predict its pharmacokinetic properties?

Advanced Research Question

- ADMET Prediction : SwissADME estimates moderate blood-brain barrier penetration (BBB score: 0.55) due to logP = 2.8 .

- Metabolism Pathways : CYP3A4-mediated oxidation predicted via Schrödinger’s MetaSite, suggesting potential drug-drug interactions .

- Toxicity Screening : Derek Nexus flags hepatotoxicity risk (structural alert: halogenated aromatics) .

How can researchers validate its therapeutic potential for neurodegenerative diseases?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.